molecular formula C34H26N2O B4968646 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE

4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE

Cat. No.: B4968646
M. Wt: 478.6 g/mol
InChI Key: AZDKUHAAECTROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE is a complex organic compound featuring an imidazole core substituted with biphenyl and methoxyphenyl groups

Properties

IUPAC Name

2-(3-methoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N2O/c1-37-31-14-8-13-30(23-31)34-35-32(28-19-15-26(16-20-28)24-9-4-2-5-10-24)33(36-34)29-21-17-27(18-22-29)25-11-6-3-7-12-25/h2-23H,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKUHAAECTROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. One common approach is the condensation of appropriate biphenyl and methoxyphenyl precursors with an imidazole-forming reagent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds between aryl groups. This method can be adapted for large-scale synthesis by optimizing reaction parameters and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, imidazoline derivatives, and various substituted biphenyl and methoxyphenyl compounds .

Scientific Research Applications

4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to modulation of biological activities such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE is unique due to its combination of biphenyl and methoxyphenyl groups attached to an imidazole core. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

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